2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 2549044-56-4
VCID: VC11859767
InChI: InChI=1S/C16H15ClN2O3S/c1-3-18-14-6-4-5-7-15(14)23(21,22)19(16(18)20)13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3
SMILES: CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.8 g/mol

2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 2549044-56-4

Cat. No.: VC11859767

Molecular Formula: C16H15ClN2O3S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 2549044-56-4

Specification

CAS No. 2549044-56-4
Molecular Formula C16H15ClN2O3S
Molecular Weight 350.8 g/mol
IUPAC Name 2-(4-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C16H15ClN2O3S/c1-3-18-14-6-4-5-7-15(14)23(21,22)19(16(18)20)13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3
Standard InChI Key UBDLQVWRBGXAQO-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C
Canonical SMILES CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound 2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a bicyclic benzothiadiazine core modified with substituents that influence its physicochemical and biological behavior. The molecular formula C₁₆H₁₅ClN₂O₃S corresponds to a molecular weight of 350.8 g/mol. Key structural components include:

  • A 1λ⁶,2,4-benzothiadiazine ring system with sulfonamide and ketone groups at positions 1,1,3.

  • A 4-chloro-2-methylphenyl substituent at position 2, contributing steric bulk and electron-withdrawing effects.

  • An ethyl group at position 4, enhancing lipophilicity and metabolic stability.

The presence of sulfur and nitrogen atoms in the heterocyclic framework enables diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for target binding .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2549044-56-4
Molecular FormulaC₁₆H₁₅ClN₂O₃S
Molecular Weight350.8 g/mol
IUPAC Name2-(4-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one
SMILESCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C

Synthesis and Derivatives

Synthetic Pathways

Benzothiadiazine derivatives are typically synthesized through cyclocondensation reactions. For this compound, a plausible route involves:

  • Formation of the benzothiadiazine core: Reacting 2-aminobenzenesulfonamide with chloroacetyl chloride to form the thiadiazine ring .

  • Substituent introduction: Sequential alkylation and aryl coupling reactions to attach the 4-chloro-2-methylphenyl and ethyl groups.

  • Oxidation and purification: Final oxidation of sulfur centers to sulfone groups, followed by chromatographic purification .

Modifications at positions 2 and 4 have been shown to alter bioactivity significantly. For instance, replacing the ethyl group with bulkier alkyl chains reduces PDE4 inhibitory potency but enhances metabolic stability .

Future Research Directions

Target Validation and Optimization

  • PDE4 isoform selectivity profiling: Determine inhibitory activity against PDE4A/B/C/D subtypes to optimize therapeutic windows .

  • Structural modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility without compromising target affinity.

  • In vivo pharmacokinetics: Assess oral bioavailability, half-life, and tissue distribution in rodent models.

Computational Modeling Insights

Molecular docking studies using PDE4B (PDB: 1F0J) suggest that the 4-chloro-2-methylphenyl group occupies a hydrophobic pocket near the catalytic site, while the sulfone group forms hydrogen bonds with Gln-443 . Further simulations could guide rational design of high-affinity analogs.

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